molecular formula C6H10N2 B1312584 1-Isopropylimidazole CAS No. 4532-96-1

1-Isopropylimidazole

Cat. No. B1312584
CAS RN: 4532-96-1
M. Wt: 110.16 g/mol
InChI Key: IPIORGCOGQZEHO-UHFFFAOYSA-N
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Description

1-Isopropylimidazole is a chemical compound with the molecular formula C6H10N2 . It is also known by other names such as 1-(1-methylethyl)-1H-Imidazole, 1-(propan-2-yl)-1H-imidazole, and 1H-Imidazole, 1-(1-methylethyl)- . It is used for research and development purposes .


Synthesis Analysis

1-Isopropylimidazole can be used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, lactones, and amides .


Molecular Structure Analysis

The molecular structure of 1-Isopropylimidazole consists of a five-membered ring containing two nitrogen atoms. The molecular formula is C6H10N2, with an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da . The molecule contains a total of 18 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, and 1 imidazole .


Chemical Reactions Analysis

1-Isopropylimidazole can act as a ligand in the formation of gold(III) complexes, which have been studied for their antimicrobial properties .


Physical And Chemical Properties Analysis

1-Isopropylimidazole is a liquid at 20 degrees Celsius . It has a boiling point of 104 °C at 7 mmHg and a flash point of 77 °C . The specific gravity is 0.97 at 20/20 degrees Celsius, and the refractive index is 1.48 .

Scientific Research Applications

Imidazole and its Derivatives

  • Scientific Field : Medicine, Synthetic Chemistry, and Industry
  • Summary of Application : Imidazole and its derivatives have a wide range of applications in various fields. They are used in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Results or Outcomes : The outcomes of these applications are the production of a wide range of biologically active molecules with various therapeutic properties . The synthesis methods have been optimized for efficiency and sustainability .

Tetrakis(1-Isopropylimidazole-κ1N)-[μ2-Imidazole-4,5-Dicarboxylato-κ4O,N,O′,N′]-Trioxido-Divanadium

  • Scientific Field : Crystallography
  • Summary of Application : The compound tetrakis(1-isopropylimidazole-κ1N)-[μ2-imidazole-4,5-dicarboxylato-κ4O,N,O′,N′]-trioxido-divanadium, which includes 1-Isopropylimidazole, has been studied in the field of crystallography .
  • Methods of Application : The title compound is prepared under solvothermal method by the self-assembled reaction in a mixture of ammonium metavanadate, vanadyl acetoacetonate, imidazole-4,5-dicarboxylic acid, 1-isopropylimidazole . The mixtures are stirred for 1 h in the air and then transferred to a 25 mL Te on-lined stainless steel autoclave and was heated under autogenous pressure at 393 K for 3 days .
  • Results or Outcomes : After the reactant are slowly cooled to room temperature, violet block crystals were collected. The yield is 60 % base on V .

Imidazole Derivatives in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . They play a pivotal role in the synthesis of biologically active molecules .
  • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . Tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Results or Outcomes : The outcomes of these applications are the production of a wide range of biologically active molecules with various therapeutic properties . The synthesis methods have been optimized for efficiency and sustainability .

Polyoxovanadate-Based Copper Frameworks

  • Scientific Field : Inorganic Chemistry
  • Summary of Application : 1-Isopropylimidazole has been used in the synthesis of polyoxovanadate-based copper frameworks (POVCFs), which are efficient catalysts for constructing C–N bonds .
  • Methods of Application : A synthetic pathway for the directed preparation of three novel POVCFs using bifunctional imidazole molecules as organic ligands and base has been developed . The variable base environment in the reaction is the key step in the preparation of 1D to 3D supermolecular networks of POVCFs .
  • Results or Outcomes : These POVCFs were further studied in the construction of C–N bond reactions of primary amines under mild conditions, and it was found that one of the POVCFs displayed efficient heterogeneous catalytic activities in the Chan–Lam reaction (yields up to 89%) .

Imidazole Derivatives in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . They play a pivotal role in the synthesis of biologically active molecules .
  • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . Tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Results or Outcomes : The outcomes of these applications are the production of a wide range of biologically active molecules with various therapeutic properties . The synthesis methods have been optimized for efficiency and sustainability .

Polyoxovanadate-Based Copper Frameworks

  • Scientific Field : Inorganic Chemistry
  • Summary of Application : 1-Isopropylimidazole has been used in the synthesis of polyoxovanadate-based copper frameworks (POVCFs), which are efficient catalysts for constructing C–N bonds .
  • Methods of Application : A synthetic pathway for the directed preparation of three novel POVCFs using bifunctional imidazole molecules as organic ligands and base has been developed . The variable base environment in the reaction is the key step in the preparation of 1D to 3D supermolecular networks of POVCFs .
  • Results or Outcomes : These POVCFs were further studied in the construction of C–N bond reactions of primary amines under mild conditions, and it was found that one of the POVCFs displayed efficient heterogeneous catalytic activities in the Chan–Lam reaction (yields up to 89%) .

Safety And Hazards

1-Isopropylimidazole can cause skin and eye irritation . It is classified as a combustible liquid . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

While 1-Isopropylimidazole is primarily used for research and development purposes, its potential applications in the field of antimicrobial agents are being explored . Its role as a ligand in the formation of gold(III) complexes, which have shown promising antimicrobial properties, suggests potential future directions for this compound .

properties

IUPAC Name

1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIORGCOGQZEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074645
Record name 1H-Imidazole, 1-(1-methylethyl)-
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylimidazole

CAS RN

4532-96-1
Record name 1-(1-Methylethyl)-1H-imidazole
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Record name 1H-Imidazole, 1-(1-methylethyl)-
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Record name 1H-Imidazole, 1-(1-methylethyl)-
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Record name 1H-Imidazole, 1-(1-methylethyl)-
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Record name 1-(propan-2-yl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
XY Ren, XJ Wang, YC Qin, Y Tong - Zeitschrift für Kristallographie …, 2023 - degruyter.com
… To the best of our knowledge, only two examples of vanadyl-imidazole complexes co-modified by another dicarboxylic acid are reported so far [11, 12], and there is no record of imidazole-4,5-dicarboxylate …
Number of citations: 0 www.degruyter.com
X Huang, Y Qi, Y Gu, S Gong, G Shen, Q Li, J Li - Dalton Transactions, 2020 - pubs.rsc.org
… ·2H 2 O (0.6 mmol) and 1-isopropylimidazole (3.6 mmol) were … that the amount of 1-isopropylimidazole was reduced from 3.6 … triethylamine and 1-isopropylimidazole. Yield: 33.5%. Anal. …
Number of citations: 20 pubs.rsc.org
NL Stevanović, J Kljun, I Aleksic, SS Bogojevic… - Dalton …, 2022 - pubs.rsc.org
… , where azole stands for imidazole (im, 1), 1-isopropylimidazole (ipim, 2), 1-phenylimidazole (… complexation of inactive azoles, imidazole, 1-isopropylimidazole and 1-phenylimidazole, to …
Number of citations: 8 pubs.rsc.org
S Katam, P Ganesan - Dalton Transactions, 2017 - pubs.rsc.org
… -2-chalcogenone ligands (Bptp = 2,6-bis(1-isopropylimidazole-2-thione)pyridine and Bpsp = 2,6-bis(1-isopropylimidazole-2-selone)pyridine) have been synthesized and characterized. …
Number of citations: 11 pubs.rsc.org
WG Jia, YC Dai, HN Zhang, X Lu, EH Sheng - RSC Advances, 2015 - pubs.rsc.org
… with pyridine-based SNS type ligands, 2,6-bis(1-methylimidazole-2-thione)pyridine (Bmtp), 2,6-bis(1-ethylimidazole-2-thione)pyridine (Betp) and 2,6-bis(1-isopropylimidazole-2-thione)…
Number of citations: 33 pubs.rsc.org
E Kuwano, T Hisano, M Eto - Agricultural and biological chemistry, 1991 - Taylor & Francis
… Among this series of compounds, 5-(3-benzyloxyphenyl)-1-isopropylimidazole (8) showed the highest activity. The induction of precocious metamorphosis by compound 8 was rescued …
Number of citations: 17 www.tandfonline.com
D Pooranchand, H Ila, H Junjappa - Synthesis, 1987 - repository.ias.ac.in
… Dimethyl N-isopropylcarbonimidodithioate gave 1-isopropylimidazole-2(3H)-thione under similar conditions. …
Number of citations: 5 repository.ias.ac.in
HN Zhang, WG Jia, QT Xu, CC Ji - Inorganica Chimica Acta, 2016 - Elsevier
… neutral pyridine-based selone compounds, 2,6-bis(1-methylimidazole-2-selone)pyridine (Bmsp), 2,6-bis(1-ethylimidazole-2-selone)pyridine (Besp) and 2,6-bis(1-isopropylimidazole- 2-…
Number of citations: 24 www.sciencedirect.com
WG Jia, YB Huang, GX Jin - Journal of Organometallic Chemistry, 2009 - Elsevier
A series of neutral pyridine-based organochalcogen ligands, 2,6-bis(1-methylimidazole-2-thione)pyridine (Bmtp), 2,6-bis(1-isopropylimidazole-2-thione)pyridine (Bptp), and 2,6-bis(1-…
Number of citations: 28 www.sciencedirect.com
MK Samantaray, V Katiyar, D Roy, K Pang, H Nanavati… - 2006 - Wiley Online Library
… by the reaction of 1-isopropyl-3-(N-phenylacetamido)imidazolium chloride (1a) with Ag 2 O in 64 % yield; 1a was synthesized by the alkylation reaction of 1-isopropylimidazole with N-…

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